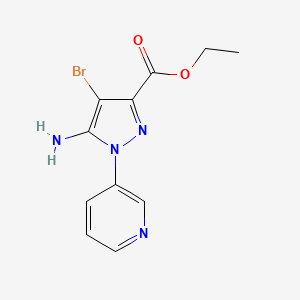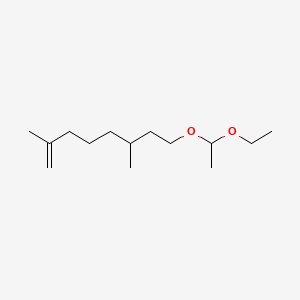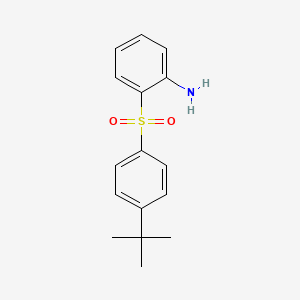
(3-Ethynyl-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethynyl-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes an ethynyl group, a methyl group, and a carbamic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynyl-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester as the major product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Ethynyl-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Ethynyl-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carbamic acid ester moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity but different structural features.
Phenylboronic esters: Used as protective groups in organic synthesis.
Methyl acetoacetate: Another ester with comparable chemical properties.
Uniqueness
(3-Ethynyl-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-(3-ethynyl-2-methylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H19NO2/c1-7-12-9-8-10-13(11(12)2)16(6)14(17)18-15(3,4)5/h1,8-10H,2-6H3 |
InChI Key |
QZWLKXQRBVFCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N(C)C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)



![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)

![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)

